N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)methanesulfonamide
Overview
Description
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)methanesulfonamide, also known as NSC-13316, is a synthetic compound that has been extensively studied for its potential use in scientific research. This molecule belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their diverse biological activities.
Mechanism of Action
The mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)methanesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cellular signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory and antiviral effects, although the exact mechanisms of these effects are not fully understood.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)methanesulfonamide in scientific research is its diverse range of biological activities, which make it a useful tool for studying various cellular processes. However, one limitation is its potential toxicity, as it has been shown to induce cell death in non-cancerous cells at high concentrations.
Future Directions
There are several potential future directions for the use of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)methanesulfonamide in scientific research. One area of interest is its potential use as a therapeutic agent in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells. Another area of interest is its potential use as an anti-inflammatory or antiviral agent, although further research is needed to fully understand its mechanisms of action in these contexts. Additionally, this compound could be used as a tool for studying various cellular processes, such as gene expression and cellular signaling pathways.
Scientific Research Applications
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)methanesulfonamide has been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. It has been extensively studied for its potential use as a chemotherapeutic agent in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4S/c1-16(14,15)11-5-2-3-6-7(4-5)9(13)10-8(6)12/h2-4,11H,1H3,(H,10,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBPVDFQGLSIKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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